molecular formula C16H14Cl2N4O8S2 B2843146 1,4-Bis((4-chloro-3-nitrophenyl)sulfonyl)piperazine CAS No. 57577-57-8

1,4-Bis((4-chloro-3-nitrophenyl)sulfonyl)piperazine

Cat. No. B2843146
CAS RN: 57577-57-8
M. Wt: 525.33
InChI Key: RUNYDPAKTAGZGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Activities

Research has identified 1,4-bis((4-chloro-3-nitrophenyl)sulfonyl)piperazine derivatives with significant antibacterial efficacies and biofilm inhibition activities. One derivative demonstrated superior antibacterial activities against various bacterial strains including E. coli, S. aureus, and S. mutans, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values showcasing high potency. Furthermore, these compounds were found to have stronger biofilm inhibition capabilities than Ciprofloxacin, indicating their potential as novel antibacterial agents and biofilm inhibitors, especially for MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science, halogenated derivatives of bis(4-hydroxyphenyl)sulphone, when reacted with piperazine, have led to the creation of organic complexes with unique properties. These complexes have shown potential for innovative applications in material science due to their structural characteristics and the observed rare metal-free in situ ligand formation under solvothermal conditions. Such advancements underscore the versatility of this compound and related compounds in developing new materials with potential applications ranging from catalysis to novel polymer synthesis (Lu et al., 2011).

Environmental and Water Treatment Applications

A pH-responsive, charge switchable piperazine derivative was synthesized and proposed as a draw solute for removing arsenics from water through forward osmosis. This derivative, due to its multiple sulfonic groups, generates high osmotic pressure and shows exceptional water flux, outperforming many existing draw solutes. It demonstrates excellent arsenic removal efficiency and water recovery, highlighting its potential as a sustainable solution for wastewater treatment and purification technologies (Wu et al., 2019).

properties

IUPAC Name

1,4-bis[(4-chloro-3-nitrophenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O8S2/c17-13-3-1-11(9-15(13)21(23)24)31(27,28)19-5-7-20(8-6-19)32(29,30)12-2-4-14(18)16(10-12)22(25)26/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYDPAKTAGZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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